molecular formula C20H20N2OS2 B2924475 (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704635-46-0

(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2924475
CAS RN: 1704635-46-0
M. Wt: 368.51
InChI Key: XTLVGWAPEAUOSK-UHFFFAOYSA-N
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Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several different functional groups, including a pyrrole ring, a phenyl ring, a thiophene ring, and a thiazepane ring. These functional groups could potentially give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The pyrrole, phenyl, thiophene, and thiazepane rings in the compound could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .

Scientific Research Applications

(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer and antimicrobial properties. In agriculture, it has been studied as a potential fungicide and insecticide. In materials science, it has been explored for its potential use in the development of organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone for lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. It also has a relatively low cost compared to other compounds with similar properties. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. One direction is to explore its potential as a therapeutic agent for various types of cancer and infectious diseases. Another direction is to investigate its use as a pesticide or fungicide in agriculture. Additionally, further research can be done to optimize its synthesis and improve its solubility in water for easier use in experiments.

Synthesis Methods

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde and 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at an elevated temperature. The resulting product is purified by column chromatography to obtain pure this compound.

Safety and Hazards

As with any chemical compound, handling “(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c23-20(16-5-7-17(8-6-16)21-10-1-2-11-21)22-12-9-19(25-15-13-22)18-4-3-14-24-18/h1-8,10-11,14,19H,9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLVGWAPEAUOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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